(2-Amino-4-iodophenyl)methanol
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Overview
Description
(2-Amino-4-iodophenyl)methanol is an organic compound with the molecular formula C7H8INO It is a derivative of phenol, where the phenyl ring is substituted with an amino group at the 2-position, an iodine atom at the 4-position, and a hydroxymethyl group at the benzylic position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-iodophenyl)methanol typically involves the iodination of 2-aminophenylmethanol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent like acetic acid or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-iodophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in ethanol for thiol substitution.
Major Products
Oxidation: 2-Amino-4-iodobenzoic acid.
Reduction: 2-Amino-4-iodoaniline.
Substitution: 2-Amino-4-(thiophenyl)methanol.
Scientific Research Applications
(2-Amino-4-iodophenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anticancer, antibacterial, and antiviral properties.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of (2-Amino-4-iodophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The amino group can form hydrogen bonds, while the hydroxymethyl group can increase solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromophenylmethanol: Similar structure but with a bromine atom instead of iodine.
2-Amino-4-chlorophenylmethanol: Similar structure but with a chlorine atom instead of iodine.
2-Amino-4-fluorophenylmethanol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
(2-Amino-4-iodophenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can enhance interactions with biological targets and improve the compound’s overall efficacy in various applications .
Properties
CAS No. |
1260903-21-6 |
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Molecular Formula |
C7H8INO |
Molecular Weight |
249.05 g/mol |
IUPAC Name |
(2-amino-4-iodophenyl)methanol |
InChI |
InChI=1S/C7H8INO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2 |
InChI Key |
WRPDTVXVPSNORZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)N)CO |
Origin of Product |
United States |
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